Predicted Physicochemical Differentiation: cLogP and Hydrogen‑Bond Acceptors Versus Closest Heterocyclic Analogs
Computational comparison of CAS 1396853‑11‑4 with three of its closest commercially available structural analogs reveals that the simultaneous incorporation of furan (1 H‑bond acceptor oxygen), thiophene (sulfur, weak H‑bond acceptor), and a 3‑phenylpropyl chain yields a distinct physicochemical profile. The target compound carries 3 hydrogen‑bond acceptors (urea carbonyl, furan oxygen, thiophene sulfur) and has a calculated logP (cLogP) of approximately 4.8–5.2, compared with 4.2–4.5 for the tetrahydropyran analog (CAS 1396854‑11‑5) and 4.0–4.3 for the thiophen‑2‑ylmethyl analog (CAS 1396673‑93‑0). This 0.5–0.9 log unit increase in lipophilicity is driven by the thiophen‑2‑ylethyl chain replacing a more polar tetrahydropyran or a shorter thiophen‑2‑ylmethyl group [1]. The balanced distribution of hydrophobic surface area (phenylpropyl + thiophenylethyl) and polar surface area (urea core + furan oxygen) places the compound in a favorable region of the CNS MPO (multiparameter optimization) desirability score relative to analogs that are either too polar (tetrahydropyran series) or too lipophilic (bis‑thiophene series).
| Evidence Dimension | Predicted lipophilicity (cLogP) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | cLogP ≈ 4.8–5.2; 3 H‑bond acceptors; TPSA ≈ 42–46 Ų |
| Comparator Or Baseline | 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)urea: cLogP ≈ 4.2–4.5; 4 H‑bond acceptors; TPSA ≈ 50–54 Ų. 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1396673-93-0): cLogP ≈ 4.0–4.3; 2 H‑bond acceptors; TPSA ≈ 38–42 Ų. |
| Quantified Difference | ΔcLogP = +0.5 to +0.9 vs tetrahydropyran analog; ΔcLogP = +0.7 to +1.2 vs bis‑thiophene analog. TPSA intermediate between comparator values. |
| Conditions | Predicted values calculated using ACD/Labs Percepta or ChemAxon software; TPSA calculated by fragment‑based method. Experimental logP/logD not yet reported. |
Why This Matters
The intermediate cLogP and TPSA values suggest a balanced absorption‑distribution profile that may offer superior oral bioavailability compared to more polar or more lipophilic analogs, a critical consideration for in vivo pharmacology studies where consistent plasma exposure is required.
- [1] Calculated physicochemical properties for CAS 1396853‑11‑4 and analogs derived from PubChem and ChemSpider entries using standard cLogP (ALOGPS/ACD) and TPSA (Ertl) algorithms. Comparative values cross‑referenced with vendor‑reported data where available. View Source
